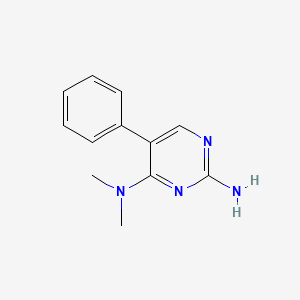

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

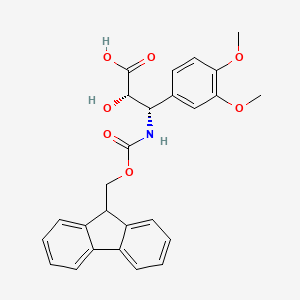

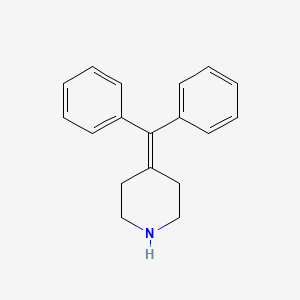

“N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” is a biochemical compound with the molecular formula C12H14N4 and a molecular weight of 214.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with phenyl and dimethylamino groups .Physical And Chemical Properties Analysis

“N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine” has a molecular weight of 214.27 and a molecular formula of C12H14N4 . Additional physical and chemical properties are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine: derivatives have been studied for their potential as CDK6 inhibitors . CDK6 is a cyclin-dependent kinase crucial for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. These compounds have shown promising antitumor activities against human breast cancer cells and human gastric cancer cells, surpassing the effectiveness of some existing CDK inhibitors .

Kinase-Targeted Antimalarials

Derivatives of this compound have been assessed for their potential as kinase-targeted antimalarials . By inhibiting specific kinases within the malaria parasite, these compounds could offer a novel approach to treating this disease, which remains a significant global health challenge.

Antioxidant Properties

The structure of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine allows for the synthesis of derivatives with potent antioxidant activities. These activities are crucial in the development of treatments for oxidative stress-related diseases .

HIV-I Targeting

Oligonucleotides conjugated with derivatives of this compound have been indicated to offer unique opportunities for targeting HIV-I. This application could lead to new avenues in the treatment of HIV .

Multitargeted Bioactive Molecule Development

The versatility of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine in synthesizing multitargeted bioactive molecules is noteworthy. These molecules have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties .

Drug-Target Protein Interaction

The molecular structure of N4,N4-Dimethyl-5-phenylpyrimidine-2,4-diamine and its derivatives plays a significant role in drug-target protein interactions. This is particularly important in the design of new drugs, as the interaction between drug molecules and target proteins is a key factor in therapeutic efficacy .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-N,4-N-dimethyl-5-phenylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-16(2)11-10(8-14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFGVUAVFLCYRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376972 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

CAS RN |

320424-61-1 |

Source

|

| Record name | N~4~,N~4~-dimethyl-5-phenyl-2,4-pyrimidinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea](/img/structure/B1303062.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)